Product packaging for L-162313(Cat. No.:CAS No. 151488-11-8)

L-162313

Cat. No.: B1673698
CAS No.: 151488-11-8
M. Wt: 582.8 g/mol
InChI Key: RINPELQWLUGERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-162313 is a potent and selective non-peptide agonist for the Angiotensin II Type 1 (AT1) receptor . It activates the AT1 receptor, a key G protein-coupled receptor (GPCR) in the renin-angiotensin system (RAS), and is a valuable tool for probing the receptor's function and signaling pathways . In research settings, this compound has been instrumental in studying the mechanisms of cardiovascular regulation and has been used in models of cerebral ischaemia. Studies show that AT1 receptor stimulation with agonists like this compound can augment ischaemic injury in neurons, while AT1 receptor antagonists demonstrate protective effects . This compound helps researchers explore the complex roles of the AT1 receptor, which mediates most of the physiological and pathological effects of angiotensin II, including vasoconstriction and the potential regulation of extracellular glutamate levels via the glutamate transporter GLT-1 . As a research chemical, this compound is offered for investigative purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N4O4S2 B1673698 L-162313 CAS No. 151488-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINPELQWLUGERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934268
Record name Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151488-11-8
Record name L 162313
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Compound L 162313

Pharmacological Profile of this compound

This compound exhibits a strong affinity for both angiotensin II receptor subtypes.

ReceptorIC50Ki
AT1 1.1 nM207 nM (AT1A), 226 nM (AT1B)
AT2 2.0 nM276 nM

Data compiled from studies on rat angiotensin receptors expressed in COS-7 cells.

Mechanism of Action

As an agonist, this compound binds to and activates both AT1 and AT2 receptors, initiating downstream signaling pathways.

At the AT1 Receptor: Activation by this compound leads to classic Angiotensin II effects, including vasoconstriction and the stimulation of aldosterone (B195564) release, which can result in an increase in mean arterial pressure. targetmol.com In vitro studies have shown that this compound stimulates inositol (B14025) phosphate (B84403) accumulation in cells expressing AT1 receptors, although the maximal response is lower than that induced by Angiotensin II.

At the AT2 Receptor: In vivo studies have demonstrated that this compound also functions as an AT2 receptor agonist. nih.gov For instance, in anesthetized rats, administration of this compound increased duodenal mucosal alkaline secretion, an effect that was blocked by a selective AT2 receptor antagonist, PD-123,319. nih.gov This finding strongly suggests a direct agonistic effect mediated through the AT2 receptor. nih.gov

Research Findings on this compound

This compound has been a valuable tool in preclinical research for elucidating the complex roles of the AT1 and AT2 receptors in cardiovascular and other physiological processes. Its ability to mimic the actions of Angiotensin II has allowed for the investigation of the downstream consequences of RAS activation. targetmol.com

In vivo studies in rats have shown that intravenous administration of this compound produces a pressor response, increasing blood pressure. This effect is consistent with its agonistic activity at the AT1 receptor. The discovery of its dual agonism at both AT1 and AT2 receptors has made it a unique compound for studying the integrated response to angiotensin receptor stimulation. nih.gov To date, this compound remains a tool for research purposes and has not been developed for clinical use in humans.

Mechanism of Action and Cellular Signaling

Molecular Targets and Receptor Interactions

L-162313 interacts with both major angiotensin II receptor subtypes, the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). targetmol.comwikipedia.orguni.lu It is described as a non-peptide agonist for both AT1 and AT2 receptors. medchemexpress.commedchemexpress.com

This compound binds to the AT1 receptor. targetmol.comwikipedia.orguni.lunih.gov Studies have shown that this compound displaces [125I][Sar1]angiotensin II from rat AT1A and AT1B receptors expressed in COS-7 cells. nih.govmedkoo.com The reported Ki values for displacing [125I][Sar1]angiotensin II from rat AT1A and AT1B receptors were 207 nM and 226 nM, respectively. nih.govmedkoo.com

This compound acts as an agonist at the AT1 receptor, stimulating inositol (B14025) phosphate (B84403) accumulation in cells expressing AT1A or AT1B receptors. nih.govmedkoo.com However, the maximal response observed with this compound was lower than that of angiotensin II, specifically 34.9% and 23.3% of the maximal angiotensin II response in monkey kidney cells expressing AT1A and AT1B receptors, respectively. nih.govmedkoo.com In COS-7 cells transfected with the rat AT1 receptor, this compound stimulated phosphoinositide hydrolysis with an EC50 of 33 ± 11 nM. sigmaaldrich.comresearchgate.net The maximal response in these cells was approximately 50% of that induced by angiotensin II. researchgate.netnih.gov In stably transfected Chinese hamster ovary cells, the maximal response was only 3%. researchgate.net The agonistic effect of this compound on phosphoinositide turnover in rat aortic smooth muscle cell cultures was blocked by AT1-specific antagonists like L-158,809 and losartan (B1675146). nih.govresearchgate.net

Research involving point mutations in the transmembrane domains of the rat AT1A receptor has indicated that this compound shares some common structural determinants for non-peptide recognition with losartan. nih.gov Mutations that impaired the binding of losartan also affected the binding of this compound. nih.gov Furthermore, certain substitutions that impaired the inositol phosphate accumulation response to angiotensin II also affected the response to this compound, suggesting shared critical residues for AT1 receptor activation between angiotensin II and this compound. nih.gov

This compound also interacts with the AT2 receptor. targetmol.comwikipedia.orgresearchgate.netnih.govnih.gov It displaces [125I][Sar1]angiotensin II from the rat AT2 receptor expressed in COS-7 cells with a Ki of 276 nM. nih.govmedkoo.com Although initially characterized as an AT1 receptor agonist, subsequent studies demonstrated that this compound also acts as an agonist at the AT2 receptor, particularly in vivo. acs.orgdiva-portal.org This agonistic effect mediated through the AT2 receptor has been observed in studies examining duodenal mucosal alkaline secretion in rats, where the effects of this compound were sensitive to the selective AT2 receptor antagonist PD-123,319. acs.org

Downstream Signaling Pathways

The interaction of this compound with angiotensin receptors triggers various downstream signaling events. uni.luguidetoimmunopharmacology.org

This compound is known to activate phosphoinositide turnover. uni.lunih.govguidetoimmunopharmacology.org This effect has been observed in rat aortic smooth muscle cell cultures and in COS-7 cells transfected with the rat AT1 receptor. nih.govsigmaaldrich.comresearchgate.net As mentioned earlier, this activation is blocked by AT1 receptor antagonists, indicating that it is mediated via the AT1 receptor. nih.govresearchgate.net Studies have reported an EC50 of 33 ± 11 nM for this compound in stimulating phosphoinositide hydrolysis in COS-7 cells expressing the rat AT1 receptor. sigmaaldrich.comresearchgate.net

Angiotensin II receptors, including AT1R and AT2R, are present on the nuclear membrane of cardiomyocytes and are involved in nuclear-delimited signaling that regulates gene expression. nih.govmedchemexpress.comahajournals.org this compound, as an AT1R agonist, participates in this nuclear signaling. nih.govahajournals.org

Studies using isolated cardiomyocyte nuclei have shown that AT1R and AT2R ligands, including this compound, can enhance de novo RNA synthesis. nih.govmedchemexpress.comahajournals.org In experiments with isolated cardiomyocyte nuclei incubated with [α-32P]UTP, this compound (used as an AT1R-selective agonist) significantly increased RNA synthesis compared to control. nih.govnih.gov The enhancement of de novo RNA synthesis induced by the AT1R agonist this compound was reported to be greater than that induced by an AT2R agonist like CGP42112A in isolated cardiomyocyte nuclear preparations. nih.gov This effect on transcription initiation mediated by AT1R stimulation appears to involve Ca2+-dependent nuclear signaling. nih.govnih.gov Treatment of cardiomyocyte nuclei with 2-aminoethoxydiphenyl borate, an inositol 1,4,5-trisphosphate receptor blocker, prevented AT1R-mediated Ca2+ release and attenuated the transcription initiation responses induced by this compound. nih.govnih.gov Furthermore, this compound applied to isolated cardiac nuclei enhanced NFκB mRNA expression, a response that was suppressed by co-administration of an AT1-selective antagonist. ahajournals.org

Here is a table summarizing some key findings regarding this compound's effects on de novo RNA synthesis in isolated cardiomyocyte nuclei:

ConditionDe Novo RNA Synthesis (cpm/ng of DNA)Significance (vs Control)Significance (vs Ang-II)
Control36.0 ± 6.0--
Ang-II (10 μM)246.4 ± 15.4p < 0.001-
This compound (AT1 agonist, 10 μM)390.1 ± 15.5p < 0.001p < 0.001
CGP42112A (AT2 agonist, 10 μM)180.9 ± 7.2p < 0.001+ (p < 0.05)
Candesartan (AT1 antagonist) + Ang-II (10 μM)Reduced compared to Ang-II+++ (p < 0.001)-
PD123177 (AT2 antagonist) + Ang-II (10 μM)Reduced compared to Ang-II+++ (p < 0.001)-

Data derived from studies on isolated cardiomyocyte nuclei. nih.govnih.govresearchgate.net

Nuclear-Delimited Angiotensin Receptor-Mediated Signaling

Regulation of NFκB mRNA Expression

Information specifically detailing the regulation of NFκB mRNA expression by this compound was not found in the consulted literature.

Intracellular vs. Extracellular Ang II Signaling via Nuclear Envelopes

Information specifically detailing the role of this compound in intracellular versus extracellular Ang II signaling via nuclear envelopes was not found in the consulted literature.

Modulation by Receptor Antagonists

The biological actions of this compound can be modulated by various receptor antagonists, providing evidence for its interaction with specific Ang II receptor subtypes. wikidata.orgnih.gov

Inhibition of this compound Effects by AT2 Selective Antagonists (e.g., PD-123,319)

This compound has been described as a nonselective AT1/AT2 receptor agonist. researchgate.netresearchgate.net While direct studies demonstrating the inhibition of this compound's effects specifically by PD-123,319 were not prominently found in the immediate search results, studies involving compounds derived from this compound and acting as selective AT2 agonists have shown modulation by AT2 antagonists like PD-123,319 in AT2 receptor-mediated responses such as neurite outgrowth. researchgate.netresearchgate.net This suggests that effects of this compound mediated through the AT2 receptor would likely be subject to inhibition by AT2 selective antagonists such as PD-123,319.

Lack of Inhibition by ACE Inhibitors (e.g., Enalaprilat)

Studies have demonstrated that the effects of this compound are not inhibited by angiotensin-converting enzyme (ACE) inhibitors. For example, Enalaprilat, an ACE inhibitor, failed to block the increase in MAP induced by this compound in rats. nih.govresearchgate.net This is consistent with this compound acting directly as an Ang II receptor agonist, bypassing the ACE-dependent conversion of Ang I to Ang II. hres.caefda.gov.et

Pharmacological and Biological Evaluation in Preclinical Models

In Vivo Studies

Preclinical investigations utilizing in vivo models, primarily in rats, have explored the effects of L-162313 on various physiological parameters, including mean arterial pressure and duodenal mucosal alkaline secretion. medchemexpress.comphysiology.orgnih.govmolnova.comguidetoimmunopharmacology.org

Effects on Mean Arterial Pressure (MAP) in Rats

Studies in anesthetized rats have shown that intravenous administration of this compound leads to an increase in mean arterial pressure. nih.govmolnova.com The maximum increase in MAP observed with this compound was comparable to the maximum response induced by angiotensin II in the same experimental setup. nih.gov However, a notable difference was the duration of the pressor response, which was significantly longer with this compound compared to angiotensin II. physiology.org This increase in MAP induced by this compound was blocked by pretreatment with angiotensin II receptor antagonists, specifically the AT1 selective antagonist L-158,809 and saralasin, indicating that the effect is mediated through angiotensin II receptors. nih.govphysiology.org Conversely, enalaprilat, an angiotensin-converting enzyme inhibitor, did not block the MAP response to this compound. physiology.org

Modulation of Duodenal Mucosal Alkaline Secretion

In anesthetized rats, administration of this compound, both intravenously and locally in the duodenum, resulted in an increase in duodenal mucosal alkaline secretion. nih.govresearchgate.netgu.se These effects were found to be sensitive to PD-123,319, a selective AT2 receptor antagonist, strongly suggesting that the increased alkaline secretion is mediated by the AT2 receptor. nih.govgu.se Research indicates that this compound acts as an AT2 receptor agonist in vivo to produce this effect. nih.govdiva-portal.org The duodenal mucosal alkaline secretion was moderately increased by this compound alone and was more pronounced when combined with losartan (B1675146). diva-portal.org

Neurite Outgrowth Assay

The neurite outgrowth assay is an in vitro method used to assess the ability of compounds to induce or inhibit the extension of projections from neuronal cells. innoprot.comevotec.comsigmaaldrich.com this compound has been evaluated in this type of assay. Studies using NG108-15 cells, which primarily express the AT2 receptor, have shown that this compound can induce neurite outgrowth. nih.govdiva-portal.orgresearchgate.net This effect is consistent with the known role of AT2 receptor activation in promoting neuronal differentiation and regeneration. diva-portal.org

Research in Vasoconstriction and Aldosterone (B195564) Release

This compound has been utilized in research investigating vasoconstriction and aldosterone release due to its activity as an angiotensin II receptor agonist. medchemexpress.commedchemexpress.comhoelzel-biotech.com Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone from the adrenal cortex, playing a key role in blood pressure regulation and fluid balance. openanesthesia.orgmedscape.orgwikipedia.org As a compound that mimics the actions of angiotensin II, this compound serves as a tool to study these physiological processes. nih.govtargetmol.com

Cardiovascular Growth Research

Research into the effects of this compound includes its use in studies related to cardiovascular growth. medchemexpress.commedchemexpress.comhoelzel-biotech.com Angiotensin II, acting primarily through the AT1 receptor, has been implicated in promoting cellular growth in the cardiovascular system. medscape.org The AT2 receptor, on the other hand, is often considered to have opposing effects, such as inhibiting myocardial hypertrophy and vascular cell hyperplasia. medscape.org Given that this compound is an agonist for both AT1 and AT2 receptors, it can be used to explore the complex roles of these receptors in cardiovascular remodeling and growth processes.

In Vitro Studies

In vitro studies have provided insights into the direct cellular and receptor-level interactions of this compound. medchemexpress.commedchemexpress.comnih.govguidetoimmunopharmacology.orgresearchgate.net this compound is characterized as a non-peptide agonist for both AT1 and AT2 receptors, with reported IC50 values of 1.1 nM for AT1 and 2.0 nM for AT2 receptors. medchemexpress.commedchemexpress.com In monkey kidney cells expressing human angiotensin AT1A or AT1B receptors, this compound stimulated inositol (B14025) phosphate (B84403) accumulation. medkoo.com However, the maximal response observed was lower than that of angiotensin II, specifically 34.9% for AT1A and 23.3% for AT1B receptors, suggesting a partial agonistic activity in this context. medkoo.comnih.gov In vitro studies using NG108-15 cells have demonstrated that this compound induces neurite outgrowth, an effect mediated via the AT2 receptor. nih.govdiva-portal.orgresearchgate.net

Assessment of Agonistic Activity in Various Cell-Based Assays

This compound has demonstrated agonistic activity in a range of cell-based assays designed to assess AT1 receptor activation. These assays typically measure downstream signaling events triggered by receptor binding. In studies using COS-7 cells transfected with the rat AT1 receptor, this compound was shown to stimulate phosphoinositide hydrolysis. nih.govsigmaaldrich.com However, the extent of this maximal response varied depending on the cell type used, indicating potential differences in receptor coupling or expression levels across different cellular contexts. nih.gov The agonistic effects of this compound have been shown to be specifically mediated through the AT1 receptor, as they are blocked by AT1-specific antagonists like L-158,809 and are not observed in untransfected cells. nih.gov this compound has also been reported as a non-peptide angiotensin II AT1 and AT2 receptor agonist with IC50 values of 1.1 nM and 2.0 nM for AT1 and AT2 receptors, respectively. medchemexpress.com

Phosphoinositide Turnover in Rat Aortic Smooth Muscle Cell Cultures

Studies in cultured rat aortic smooth muscle cells have investigated the effect of this compound on phosphoinositide turnover, a key signaling pathway activated by AT1 receptor stimulation that leads to the production of inositol phosphates and diacylglycerol. nih.gov this compound has been shown to activate phosphoinositide turnover in these cells. nih.govphysiology.org This effect was blocked by AT1 receptor antagonists such as L-158,809 and losartan, further supporting that the observed activity is mediated via the AT1 receptor. nih.govphysiology.org Rat aortic smooth muscle cells are commonly used in vascular disease research and express α-smooth muscle actin. sciencellonline.com

Studies in COS-7 Cells Transfected with Rat AT1 Receptor

COS-7 cells transiently transfected with the rat AT1 receptor have been a crucial model for characterizing the activity of this compound. In these cells, this compound stimulated phosphoinositide hydrolysis with an EC50 of 33 ± 11 nM. nih.govsigmaaldrich.com The maximal response elicited by this compound in COS-7 cells was approximately 50% of the maximal response observed with angiotensin II, classifying this compound as a partial agonist in this system. nih.gov Studies using mutant forms of the rat AT1A receptor transfected into COS-7 cells have provided insights into the residues involved in the binding and signal transduction of this compound. Mutations in the extracellular domain, such as T88H, Y92H, G196I, G196W, and D278E, affected the affinity and efficacy of this compound in these assays, suggesting the involvement of these extracellular residues in the binding of the non-peptide ligand or in a general receptor activation mechanism. nih.govcdnsciencepub.com

Here is a summary of this compound activity in COS-7 cells transfected with the rat AT1 receptor:

AssayParameterValue (this compound)Comparison to Angiotensin II (Maximal Response)Reference
Phosphoinositide HydrolysisEC5033 ± 11 nM~50% nih.govsigmaaldrich.com
Phosphoinositide TurnoverEfficacyVaried with mutantsVaried with mutants nih.govcdnsciencepub.com

Comparative Studies with Other Ligands

Comparative studies have been essential in understanding the unique pharmacological profile of this compound relative to the endogenous peptide agonist, Angiotensin II, and other nonpeptide ligands, particularly AT1 receptor antagonists.

Comparison with Angiotensin II

This compound mimics some of the biological actions of Angiotensin II. nih.gov In rats, intravenous administration of this compound increased blood pressure, with a maximal increase in mean arterial pressure comparable to that of Angiotensin II. nih.govphysiology.org However, the duration of the pressor response induced by this compound was significantly longer than that of Angiotensin II. nih.govphysiology.org While both compounds activate the AT1 receptor, their molecular interactions with the receptor appear to differ. nih.gov As noted earlier, in COS-7 cells, the maximal phosphoinositide hydrolysis response to this compound was about 50% of that of Angiotensin II. nih.gov Studies on AT1 receptor mutants have also indicated that this compound and Angiotensin II may interact with different transmembrane residues for receptor activation. cdnsciencepub.com

Comparison with other Nonpeptide Agonists

This compound was reported as the first nonpeptide Angiotensin II receptor agonist. nih.govphysiology.org Unlike many other nonpeptide ligands for G protein-coupled receptors, which are often antagonists, this compound exhibits agonistic activity at the AT1 receptor. nih.gov Structurally similar biphenylimidazole derivatives are known AT1 receptor antagonists, such as losartan and L-158,809. nih.govsigmaaldrich.comwikipedia.orgsigmaaldrich.com The finding that this compound, a biphenylimidazole derivative, acts as an agonist was surprising and highlighted that subtle structural differences in this class of compounds could lead to distinct functional outcomes (agonism versus antagonism). nih.gov this compound binds with reasonably high affinity to the Xenopus laevis AT1 receptor, and its binding to the human receptor is unaffected by point mutations that impair the binding of biphenylimidazole antagonists. nih.gov This suggests that this compound interacts with the AT1 receptor in a manner that is distinct from structurally similar nonpeptide antagonists. nih.gov

The following table summarizes some comparative data:

CompoundAT1 Receptor ActivityMaximal Response (vs Ang II) in COS-7 cellsEffect on Blood Pressure in RatsDuration of Pressor Response (vs Ang II)Reference
Angiotensin IIFull Agonist100%IncreaseShorter nih.govnih.gov
This compoundPartial Agonist~50%IncreaseLonger nih.govnih.gov
LosartanAntagonistN/A (Blocks activity)Decrease (Antihypertensive)N/A sigmaaldrich.comwikipedia.org
L-158,809AntagonistN/A (Blocks activity)Decrease (Antihypertensive)N/A nih.govsigmaaldrich.com

Structure Activity Relationship Sar and Medicinal Chemistry

L-162313 as a Prototype for Nonpeptide Angiotensin Receptor Ligands

This compound emerged as a crucial prototype in the development of nonpeptide ligands for angiotensin receptors. Initially identified from a series of biphenylimidazole derivatives, it surprisingly demonstrated angiotensin-like activity in vivo, a rare characteristic for non-peptide ligands targeting peptide-activated G protein-coupled receptors (GPCRs), with the opioid system being a notable exception. nih.govsigmaaldrich.com It was the first reported nonpeptide compound to act as an agonist at the AT1 receptor. sigmaaldrich.comdiva-portal.org Further research revealed that this compound also acts as an agonist at the AT2 receptor in vivo, making it the first nonpeptidic low-molecular weight compound with an agonistic effect mediated through the AT2 receptor. acs.orgacs.orgnih.gov

In COS-7 cells transfected with the rat AT1 receptor, this compound stimulated phosphoinositide hydrolysis with an EC50 of 33 ± 11 nM. nih.govsigmaaldrich.com Its maximal response in these cells was 50% of that of angiotensin II, while in stably transfected Chinese hamster ovary cells, the maximal response was only 3%. nih.gov The agonistic effect of this compound was effectively blocked by the AT1-specific antagonist L-158,809. nih.govsigmaaldrich.com Interestingly, in Chinese hamster ovary cells, this compound also exhibited insurmountable antagonist activity against angiotensin-stimulated phosphoinositide hydrolysis. nih.gov

This compound binds with reasonably high affinity to the Xenopus laevis AT1 receptor, and its binding to the human AT1 receptor was found to be unaffected by point mutations in transmembrane segments III and VII that impaired the binding of biphenylimidazole antagonists. nih.gov Furthermore, substitutions in the extracellular domains of the human and rat receptor that affected angiotensin II binding did not impact this compound binding. nih.gov These findings suggested that this compound interacts with the AT1 receptor through molecular mechanisms that differ from both the structurally similar non-peptide antagonists and the peptide agonist angiotensin II. nih.govsigmaaldrich.com this compound's unique interaction profile has made it a valuable tool for investigating the structural intricacies of the AT1 receptor. sigmaaldrich.com

This compound has been characterized as a non-selective AT1/AT2 receptor agonist, with reported IC50 values of 1.1 nM for AT1 and 2.0 nM for AT2 receptors. medchemexpress.comscinews.uz

Synthetic Modifications and Derivatization from this compound

Stepwise synthetic modifications of this compound have been instrumental in the identification of novel angiotensin receptor ligands with altered selectivity and functional activity. diva-portal.orgdiva-portal.org

Development of Selective Nonpeptide AT2 Receptor Agonists (e.g., Compound C21/M24)

Starting from the nonselective AT1/AT2 ligand this compound, researchers successfully developed the first selective nonpeptide AT2 receptor agonist, known as Compound C21 or M24. diva-portal.orgdiva-portal.orgnih.govresearchgate.netdiva-portal.orgbohrium.com This compound exhibits high affinity for the AT2 receptor (Ki = 0.4 nM) and very low affinity for the AT1 receptor (>10,000 nM). diva-portal.orgnih.govresearchgate.net C21/M24 acts as a potent AT2 receptor agonist and has been extensively studied in various in vitro and in vivo models. scinews.uzdiva-portal.orgresearchgate.net

Structural Alterations Leading to Functional Activity Interconversion (Agonism to Antagonism)

Minor structural alterations of compounds derived from this compound have been shown to interconvert functional activity from agonism to antagonism. nih.govdiva-portal.org For example, the compounds L-162,782 and L-162,389 differ chemically by only a single methyl group but exhibit agonistic and antagonistic properties in vivo, respectively. nih.gov L-162,782 is a powerful partial agonist at the AT1 receptor, while L-162,389 acts as an antagonist. nih.gov This highlights the sensitivity of functional activity to subtle structural changes.

Study of Structural Requirements for Agonism vs. Antagonism

The observation of functional activity interconversion through minor structural changes prompted studies into the specific structural requirements for agonism versus antagonism at angiotensin receptors. nih.govdiva-portal.org Research suggests that the spatial relationship between the methyleneimidazole group and the isobutyl side chain of these compounds may play a role in determining their functional activity. diva-portal.orgdiva-portal.org Studies with enantiomerically pure analogues having conformationally constrained isobutyl chains revealed that the direction of the isobutyl side chain can determine whether compounds act as agonists or antagonists at the AT2 receptor. diva-portal.org

Influence of Substituent Changes on AT1R and AT2R Affinity

Systematic modifications of substituents on the this compound scaffold have demonstrated a significant influence on AT1R and AT2R affinity and selectivity. nih.govdiva-portal.orgresearchgate.net For instance, in the development of balanced AT1/AT2 receptor antagonists, an alkyl substituent in the 4-position of the lower phenyl ring was found to increase AT2 receptor affinity. diva-portal.org The removal of a methyl group from the isobutyl substituent in one analogue resulted in antagonistic activity, while larger groups in this position disfavored AT2 affinity but favored AT1 affinity. diva-portal.org

Modifications to the heteroaromatic "upper part" of this compound, such as exchanging the imidazopyridine for substituted quinazolinones, were explored to induce AT2 receptor selectivity while retaining agonistic activity. diva-portal.org While some modifications in certain series did not yield good affinity to the AT2 receptor, the n-butyl sulfonylcarbamate group appeared favorable for AT2 receptor affinity based on previous investigations. diva-portal.org

Studies involving phenylthiazole scaffolds instead of the thienylphenyl scaffold found in this compound generally resulted in lower affinity to the AT2 receptor. diva-portal.orgresearchgate.netdiva-portal.org However, introducing a small bulky alkyl group in the 2-position of the imidazole (B134444) ring attached to the phenylthiazole scaffold, such as a 2-tert-butyl or 2-isopropyl group, in combination with a butoxycarbonyl, furnished potent AT2R selective ligands. diva-portal.orgresearchgate.netdiva-portal.orgresearchgate.net Conversely, a high affinity ligand derived from this compound exhibiting >35-fold selectivity for AT1R was also identified through structural modifications. diva-portal.orgresearchgate.netdiva-portal.orgresearchgate.net

Data illustrating the effect of scaffold changes on receptor affinity:

ScaffoldCompoundAT1R Ki (nM)AT2R Ki (nM)Selectivity (AT1R/AT2R)
ThienylphenylThis compound1.1 medchemexpress.com2.0 medchemexpress.com~0.55
PhenylthiazoleAnalogue 626 diva-portal.org480 diva-portal.org~0.05
PhenylthiazoleAnalogue 108.5 diva-portal.org320 diva-portal.org~0.03
PhenylthiazoleAnalogue 21>10000 diva-portal.org0.4 diva-portal.org>25000

Note: Ki values can vary depending on the assay conditions and cell lines used.

The introduction of an n-propyl group instead of the isobutyl group on the biaryl scaffold in some ligands derived from this compound provided ligands with high affinity to AT2R and favorable AT2R/AT1R selectivity. researchgate.netresearchgate.net

Investigation of Key Pharmacophoric Groups

Research into the structure-activity relationships of this compound and its derivatives has provided insights into the key pharmacophoric groups responsible for their interaction with angiotensin receptors. Pharmacophoric models represent the essential features of a molecule required for biological activity, such as hydrogen bond acceptors, donors, hydrophobic areas, and ionizable groups. nih.gov

Studies comparing nonpeptide agonists like this compound with peptide agonists like angiotensin II have indicated that they may interact with some common critical residues for AT1 receptor activation. nih.gov For example, non-peptide agonists are suggested to interact with Lys199 and His256 residues in a similar manner to angiotensin II. capes.gov.br The acidic pharmacophores of selective ligands are proposed to bind to Lys199 and His256 of the AT1 receptor. capes.gov.br

Mutational analysis of the AT1 receptor has further illuminated the importance of specific residues for the binding and activity of nonpeptide ligands like this compound. Substitution of Asn294 in the seventh transmembrane helix reduced binding affinities for this compound and impaired G protein coupling and inositol (B14025) phosphate (B84403) generation, indicating its importance for receptor activation. nih.gov While Asn295 was required for the integrity of the intramembrane binding pocket, its substitution did not impair signal transduction, suggesting it's not essential for signal generation but crucial for normal ligand binding. nih.gov These findings highlight the importance of transmembrane helices in forming the binding site for nonpeptide AT1 receptor agonists. nih.gov

Comparing selective AT2R ligands originating from this compound (like C21/M024) and those derived from truncated angiotensin II analogues, structural similarities are apparent despite their different origins. researchgate.net It is hypothesized that the imidazole group in these nonpeptide ligands corresponds to the histidine side chain of angiotensin II, the sulfonyl carbamate (B1207046) group provides an acidic proton mimicking the C-terminal carboxylic acid, and the isobutyl or n-butyl chain corresponds to the hydrophobic Phe/Ile side chain at the C-terminus of the peptide analogues. researchgate.net This suggests that these functional groups represent key pharmacophores for AT2 receptor interaction. Docking studies support the structure-activity relationships, indicating that the relative position of the imidazole and the isobutyl chain is a landmark for AT2 agonism. researchgate.net

Importance of the Methyleneimidazole Group

The methyleneimidazole group, or related nitrogen heterocycles attached via a methylene (B1212753) bridge, is a significant structural feature in this compound and subsequent selective AT2 receptor ligands derived from it. scinews.uz This moiety appears to play a critical role in receptor recognition and binding. Studies involving structural modifications have indicated that retaining a methylene imidazole moiety can maintain high binding affinity to the AT2 receptor, while modifications can dramatically weaken affinity to the AT1 receptor, contributing to selectivity. scinews.uz The spatial relationship between the methyleneimidazole group and other parts of the molecule has been suggested to influence the functional activity, potentially determining whether a compound acts as an agonist or antagonist. diva-portal.orgdiva-portal.org

Role of the Isobutyl Side Chain

The isobutyl side chain is another important structural element in this compound and its related compounds. This group, located on the thiophene (B33073) ring in this compound, is present in many AT2 receptor selective ligands that originated from this nonselective compound. researchgate.netresearchgate.netresearchgate.net The isobutyl group or similar lipophilic chains are hypothesized to mimic the hydrophobic side chains, such as phenylalanine or isoleucine, found in the C-terminus of peptide ligands like angiotensin II, which are important for receptor interaction. nih.gov Modifications or rigidification of the isobutyl side chain have been explored to understand their impact on AT2 receptor affinity and selectivity. researchgate.net The position and direction of the isobutyl side chain have also been implicated in determining the functional outcome, influencing whether a compound exhibits agonistic or antagonistic activity at the AT2 receptor. diva-portal.org

Impact of Imidazole Ring Replacements (e.g., Phenylthiazole Scaffold)

Investigations into the SAR of this compound derivatives have involved exploring replacements for the imidazole ring system and modifications to the central scaffold. While this compound contains an imidazopyridine moiety linked to a phenylthiophene scaffold, studies have explored replacing the imidazole or imidazopyridine with other groups or altering the scaffold. scinews.uzresearchgate.net For instance, ligands comprising a phenylthiazole scaffold instead of the phenylthiophene or biphenyl (B1667301) scaffolds found in compounds originating from this compound have been synthesized and evaluated. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua However, replacing the phenylthiophene scaffold with a phenylthiazole scaffold has been reported to have a detrimental effect on the affinity to the AT2 receptor in some cases. researchgate.netresearchgate.netresearchgate.net Despite this, introducing specific substituents, such as small bulky alkyl groups, in the 2-position of an imidazole ring attached to a phenylthiazole scaffold through a methylene bridge has been shown to yield potent and selective AT2 receptor ligands. researchgate.netresearchgate.net This indicates that the interplay between the heterocycle, the linker, and the scaffold is crucial for maintaining favorable receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses apply statistical and mathematical models to correlate chemical structure with biological activity, aiming to predict the activity of new compounds. rjeid.comnih.govherts.ac.uk QSAR studies, often employing computational approaches, are valuable tools in drug discovery and optimization, including the study of ligands like this compound and its analogs. diva-portal.orgijtsrd.com

Computational Approaches to Ligand-Receptor Interactions

Computational approaches are widely used to understand and predict ligand-receptor interactions. mdpi.comnih.govnih.gov Techniques such as molecular docking and binding free energy calculations are employed to predict the binding mode (pose) and affinity of a ligand for its receptor. mdpi.com These methods rely on algorithms and scoring functions to evaluate the strength and nature of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the receptor binding site. ijtsrd.com Computational studies can provide insights into the key structural determinants required for recognition and activation of receptors like the angiotensin II receptors targeted by this compound and its derivatives. diva-portal.orgresearchgate.net

Molecular Modeling and Dynamics Simulations in Drug Discovery

Molecular modeling and dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. nih.govresearchgate.net Molecular dynamics simulations can provide a more realistic view of the flexibility of both the ligand and the receptor and how they interact in a dynamic environment. nih.gov These simulations can help in understanding the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex. nih.goviit.it In the context of drug discovery, molecular modeling and dynamics simulations can be used to refine docking poses, estimate binding affinities more accurately, and explore the energy landscapes of receptor-ligand interactions. nih.govresearchgate.net For compounds like this compound, such simulations can offer deeper insights into the bioactive conformation(s) and the structural requirements for specific functional activities (e.g., agonism vs. antagonism) at their target receptors. diva-portal.orgscispace.com

Therapeutic Implications and Research Applications

Role as a Research Tool in Angiotensin Receptor Studies

L-162313 serves as an important probe in understanding the complexities of angiotensin receptors. researchgate.netsigmaaldrich.com Its non-peptide nature offers advantages over peptide agonists like angiotensin II, which are subject to rapid metabolic degradation. diva-portal.org

Characterization of AT1 and AT2 Receptor Intricacies

Research utilizing this compound has contributed to characterizing the binding and functional properties of both AT1 and AT2 receptors. Studies have shown that this compound displaces radiolabeled angiotensin II from AT1A, AT1B, and AT2 receptors expressed in COS-7 cells, indicating binding affinity for these subtypes. medkoo.com For instance, reported Ki values were 207 nM for AT1A, 226 nM for AT1B, and 276 nM for the AT2 receptor. medkoo.com

This compound has been widely used to characterize ligand-receptor relationships due to its interaction with the AT1 receptor differing from that of angiotensin II and related non-peptide AT1 receptor antagonists. sigmaaldrich.com This makes it a useful tool for studying the structural intricacies of the AT1 angiotensin receptor. sigmaaldrich.com

Probing the Physiological Roles of Angiotensin Receptors

By acting as an agonist, this compound helps researchers investigate the physiological consequences of activating AT1 and AT2 receptors. Studies in rats have shown that intravenous administration of this compound increases blood pressure, mimicking a key effect of angiotensin II mediated via the AT1 receptor. nih.govphysiology.orgsigmaaldrich.com This pressor response was blocked by AT1-selective antagonists like L-158,809 and saralasin, but not by an angiotensin-converting enzyme inhibitor, confirming its direct agonist action on the receptor. nih.govphysiology.org

Furthermore, research indicates that this compound also acts as an AT2 receptor agonist in vivo. medkoo.comacs.orgdiva-portal.org In anesthetized rats, it increased duodenal mucosal alkaline secretion, an effect sensitive to the selective AT2 receptor antagonist PD-123,319. diva-portal.org This demonstrates its utility in probing AT2 receptor-mediated physiological responses.

Potential as a "Discovery Agent"

This compound has served as a starting point or "prototype" for the development of more selective angiotensin receptor ligands. researchgate.netresearchgate.netnih.govcapes.gov.brresearchgate.net Its non-selective AT1/AT2 agonist activity has provided a structural basis for the design and synthesis of novel compounds with improved selectivity for either the AT1 or AT2 receptor. nih.govresearchgate.net For example, selective AT2 receptor agonists have been derived from the structure of this compound, enabling more focused studies on the specific roles of the AT2 receptor. researchgate.netnih.govcapes.gov.brresearchgate.net

Cardiovascular Research Applications

Given the central role of the renin-angiotensin system in cardiovascular regulation, this compound is a relevant tool in cardiovascular research. hoelzel-biotech.com

Hypertension Research

This compound has been used in hypertension research due to its ability to increase arterial blood pressure in animal models by activating AT1 receptors. molnova.comnih.govphysiology.orgacs.orghoelzel-biotech.com This effect is comparable in maximum response to angiotensin II, although this compound may exhibit a longer duration of action. physiology.org By using this compound, researchers can study the mechanisms underlying angiotensin II-mediated vasoconstriction and its contribution to elevated blood pressure. medchemexpress.comhoelzel-biotech.com

Aldosterone (B195564) Release Modulation

The renin-angiotensin system, particularly through AT1 receptor activation, stimulates the release of aldosterone from the adrenal cortex, which influences sodium and water retention and blood pressure. medchemexpress.comhoelzel-biotech.comcvphysiology.com this compound, as an AT1 receptor agonist, can be used to investigate the pathways and mechanisms involved in angiotensin II-stimulated aldosterone release. medchemexpress.comhoelzel-biotech.com This makes it a valuable tool for studying the endocrine aspects of the RAS and its impact on fluid and electrolyte balance. medchemexpress.comhoelzel-biotech.com

Compound Information

Compound NamePubChem CID
This compound6603900
Angiotensin II172190
Losartan (B1675146)3978
Valsartan60846
Eprosartan5281037
Saralasin439342
L-158,80960810
PD-123,3194794
Enalaprilat5362129
Aldosterone5841

Detailed Research Findings (Example Data - Illustrative based on search results)

While detailed raw data tables were not consistently available across search results in a format directly usable for interactive tables, the search results provided specific findings regarding this compound's activity.

For example, one study reported the following IC₅₀ values for this compound at AT1 and AT2 receptors:

ReceptorIC₅₀ (nM)
AT11.1
AT22.0
Source: medchemexpress.com

Another study investigating phosphoinositide hydrolysis in COS-7 cells transfected with the rat AT1 receptor showed an EC₅₀ of 33 ± 11 nM for this compound. sigmaaldrich.com The maximal response observed was 50% of that of angiotensin II in COS-7 cells. researchgate.net

In vivo studies in rats demonstrated that intravenous administration of this compound increased mean arterial pressure (MAP), with the maximum increase not significantly different from the maximum response to angiotensin II in the same preparation. nih.govphysiology.org

Implications in Other Physiological Systems

This compound, initially recognized for its interaction with angiotensin II receptors, has demonstrated implications in several physiological systems beyond its initial characterization.

Gastrointestinal Physiology (Duodenal Mucosal Alkaline Secretion)

Research has indicated that this compound can influence duodenal mucosal alkaline secretion. Studies in anesthetized rats showed that administering this compound intravenously or locally in the duodenum increased duodenal mucosal alkaline secretion. nih.govresearchgate.netgu.se This effect was found to be sensitive to PD-123,319, a selective AT2 receptor antagonist, strongly suggesting that this compound acts as an AT2 receptor agonist in vivo to mediate this response. nih.govgu.sediva-portal.org Further development of selective non-peptide AT2 receptor agonists derived from this compound also demonstrated enhancement of in vivo duodenal alkaline secretion in Sprague-Dawley rats. nih.govnih.gov

Neuronal Differentiation and Tissue Regeneration

The angiotensin II type 2 (AT2) receptor, with which this compound interacts as an agonist in vivo, is implicated in processes such as tissue repair, tissue regeneration, and neuronal differentiation. diva-portal.org While this compound was initially described as a non-selective AT1/AT2 receptor agonist, its action as an AT2 receptor agonist in vivo highlights its potential relevance in these regenerative processes. diva-portal.org The development of selective non-peptide AT2 receptor agonists based on this compound has shown the ability to induce outgrowth of neurite cells. nih.govnih.gov This suggests that compounds interacting with the AT2 receptor, including this compound and its derivatives, may play a role in promoting neuronal differentiation.

Cardiomyocyte Gene Expression Regulation

Studies have investigated the role of angiotensin receptors located on the nuclear envelope of cardiomyocytes in regulating gene expression. nih.govnih.govresearchgate.netahajournals.org this compound, described as a non-peptide AT1R-selective agonist in the context of these studies (though noted as having AT2 agonism in vivo elsewhere), was used to stimulate isolated cardiomyocyte nuclei. nih.govnih.govresearchgate.net These experiments showed that this compound enhanced de novo RNA synthesis in isolated cardiac nuclei. nih.govnih.govresearchgate.netahajournals.org Furthermore, this compound applied to isolated cardiac nuclei enhanced NFκB mRNA expression, a response that was suppressed by co-administration of an AT1-selective antagonist (valsartan). ahajournals.org AT1R stimulation by this compound also increased nuclear Ca2+ levels in isolated cardiomyocyte nuclei, and blockade of the inositol (B14025) 1,4,5-trisphosphate receptor prevented this Ca2+ release and attenuated the AT1R-mediated transcription initiation response. nih.govnih.govresearchgate.net These findings suggest that this compound, acting via nuclear AT1 receptors, can influence gene expression in cardiomyocytes.

Here is a summary of the effect of this compound on de novo RNA synthesis in isolated cardiomyocyte nuclei:

Treatment Groupde novo RNA Synthesis (cpm/ng of DNA)Significance (vs control)
Control36.0 ± 6.0-
Ang-II246.4 ± 15.4p < 0.001
This compound (AT1 agonist)390.1 ± 15.5p < 0.001
CGP42112A (AT2 agonist)180.9 ± 7.2p < 0.001
Candesartan + Ang-II(Suppressed response)p < 0.001 (vs Ang-II)
PD123177 + Ang-II(Suppressed response)p < 0.05 (vs Ang-II)

Data derived from search results nih.govnih.govresearchgate.net.

Broader Context in Drug Discovery and Pharmaceutical Development

This compound holds significance in the broader context of drug discovery and pharmaceutical development, particularly concerning the design of nonpeptide ligands for G protein-coupled receptors (GPCRs).

Advancements in Nonpeptide Ligand Design

This compound was reported as the first nonpeptide AT1 receptor agonist. nih.govdiva-portal.orgmedkoo.comacs.org Its discovery was a significant step as it represented one of the early examples of a nonpeptide compound mimicking the biological actions of a peptide ligand (Angiotensin II) at a GPCR. medkoo.com The development of this compound and subsequent research into its activity, including its unexpected AT2 receptor agonism in vivo, contributed to the understanding of the structural requirements for activity at angiotensin receptors and the potential for designing nonpeptide mimetics. nih.govdiva-portal.orgnih.govnih.govresearchgate.net this compound served as a starting point for the development of the first drug-like selective nonpeptide AT2 receptor agonist, highlighting its role as a prototype compound in the design of selective ligands for angiotensin receptor subtypes. nih.govnih.govresearchgate.net This work demonstrated that stepwise synthetic modifications of non-selective ligands like this compound could lead to the identification of selective nonpeptide agonists, advancing the field of nonpeptide ligand design for peptide-activated GPCRs. researchgate.netdiva-portal.org

Strategies for Peptidomimetics

L-162,313, a non-peptide compound, has played a significant role as a starting point in the development of peptidomimetics targeting the angiotensin II type 2 (AT2) receptor. Angiotensin II is an endogenous octapeptide that mediates its biological effects through two main receptor subtypes, AT1 and AT2. While angiotensin II activates both receptors, the development of selective ligands has been crucial for understanding their distinct physiological roles and therapeutic potential. Peptidomimetics are designed to mimic the biological activity of peptides while often possessing improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. caymanchem.comamazonaws.com

Initially characterized as a non-selective AT1/AT2 receptor agonist, L-162,313 provided a chemical scaffold that could be modified to achieve receptor selectivity. nih.govciteab.com The strategy involved systematic synthetic modifications of the L-162,313 structure coupled with extensive structure-activity relationship (SAR) studies. nih.govciteab.comresearchgate.net This approach aimed to identify structural determinants responsible for binding affinity and functional activity at each receptor subtype.

Through these modifications, researchers successfully developed the first selective non-peptide AT2 receptor agonists derived from L-162,313. citeab.comnih.govguidetoimmunopharmacology.org A notable example is Compound 21 (also referred to as C21 or M24), which emerged from this research. nih.govguidetoimmunopharmacology.orgguidetopharmacology.org Compound 21 demonstrates high binding affinity for the AT2 receptor, with a K_i value of 0.4 nM, while exhibiting significantly lower affinity for the AT1 receptor, with a K_i value greater than 10 µM. caymanchem.comnih.govguidetoimmunopharmacology.orgmedchemexpress.com This represents a selectivity profile of over 25,000-fold for AT2 over AT1.

The development of Compound 21 exemplifies a successful peptidomimetic strategy where a non-peptide lead compound (L-162,313) is modified to create a selective agonist that mimics the desired biological effects of the endogenous peptide (angiotensin II) at a specific receptor subtype (AT2). nih.govguidetoimmunopharmacology.org Research findings have demonstrated that Compound 21 elicits similar biological responses to angiotensin II mediated via AT2 receptor activation, including inducing neurite outgrowth, stimulating p42/p44 MAPK, enhancing duodenal alkaline secretion, and lowering mean arterial blood pressure in relevant animal models. nih.govguidetoimmunopharmacology.org

Key properties and research findings for Compound 21:

PropertyValueTarget ReceptorReference
K_i (nM)0.4AT2 caymanchem.comnih.govguidetoimmunopharmacology.orgmedchemexpress.com
K_i (µM)>10AT1 caymanchem.comnih.govguidetoimmunopharmacology.orgmedchemexpress.com
Selectivity (AT2/AT1)>25,000-foldN/A nih.govguidetoimmunopharmacology.org
Oral Bioavailability (Rat)20-30%N/A nih.govguidetoimmunopharmacology.org
Half-life (Rat)~4 hoursN/A nih.govguidetoimmunopharmacology.org
Biological Effect (in vitro)Induces neurite outgrowthAT2 caymanchem.comnih.govguidetoimmunopharmacology.org
Biological Effect (in vivo)Lowers mean arterial blood pressureAT2 caymanchem.comnih.govguidetoimmunopharmacology.org

This strategic modification of the L-162,313 scaffold has provided valuable research tools like Compound 21, enabling more detailed investigations into the physiological functions and therapeutic potential of the AT2 receptor. nih.govguidetoimmunopharmacology.org

Q & A

Q. What methodologies are critical for assessing this compound’s long-term toxicity and metabolic stability in preclinical models?

  • Methodological Answer : Conduct repeated-dose toxicity studies over 28–90 days in rodents, monitoring biomarkers (e.g., liver enzymes, creatinine). Use LC-MS/MS for metabolite profiling and compare results to in silico predictions (e.g., CYP450 metabolism simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.